molecular formula C18H26ClN3O2 B11131154 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide

4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide

Cat. No.: B11131154
M. Wt: 351.9 g/mol
InChI Key: ZKMRTYLFNYSPHD-UHFFFAOYSA-N
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Description

4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the piperazine ring in the structure contributes to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.

    Acylation: The next step involves the acylation of the piperazine derivative with 4-oxobutanoyl chloride in the presence of a base such as triethylamine to form the intermediate compound.

    N-Alkylation: The final step involves the N-alkylation of the intermediate compound with 2-methylpropylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the piperazine ring.

Scientific Research Applications

4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antagonist or agonist in various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist at certain neurotransmitter receptors, inhibiting their function and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-chlorophenyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
  • **N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

Uniqueness

4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide is unique due to its specific structural features, such as the presence of the 3-chlorophenyl group and the 2-methylpropyl group. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide

InChI

InChI=1S/C18H26ClN3O2/c1-14(2)13-20-17(23)6-7-18(24)22-10-8-21(9-11-22)16-5-3-4-15(19)12-16/h3-5,12,14H,6-11,13H2,1-2H3,(H,20,23)

InChI Key

ZKMRTYLFNYSPHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CCC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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